Boc-2,5-difluoro-D-homophenylalanine

Catalog No.
S12750153
CAS No.
M.F
C15H19F2NO4
M. Wt
315.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2,5-difluoro-D-homophenylalanine

Product Name

Boc-2,5-difluoro-D-homophenylalanine

IUPAC Name

(2R)-4-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-4-9-8-10(16)5-6-11(9)17/h5-6,8,12H,4,7H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1

InChI Key

ZUXLZAVVJBKAAH-GFCCVEGCSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=C(C=CC(=C1)F)F)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=C(C=CC(=C1)F)F)C(=O)O

Boc-2,5-difluoro-D-homophenylalanine is a fluorinated derivative of D-homophenylalanine, characterized by the presence of two fluorine atoms at the 2 and 5 positions of the phenyl ring. This compound is protected with a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amino groups during

  • Substitution Reactions: The fluorine atoms can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
  • Deprotection: The Boc group can be removed using acidic conditions (e.g., trifluoroacetic acid) to yield the free amino acid.
  • Coupling Reactions: This compound can engage in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form peptide bonds .

The synthesis of Boc-2,5-difluoro-D-homophenylalanine typically involves the following steps:

  • Protection of the Amino Group: D-homophenylalanine is reacted with di-tert-butyl dicarbonate in the presence of a base like triethylamine to introduce the Boc protecting group.
  • Fluorination: The protected amino acid undergoes fluorination at the 2 and 5 positions, often using reagents such as Selectfluor or other fluorinating agents.
  • Purification: The final product is purified through techniques such as chromatography to ensure high yield and purity .

Boc-2,5-difluoro-D-homophenylalanine is primarily utilized in:

  • Peptide Synthesis: Due to its protective Boc group, it serves as a building block for synthesizing peptides and proteins.
  • Drug Development: Its unique structure may offer advantages in designing new pharmaceuticals with improved properties.
  • Research: It can be used in studies focused on amino acid derivatives and their interactions within biological systems .

Boc-2,5-difluoro-D-homophenylalanine can be compared with several related compounds:

Compound NameKey FeaturesUnique Aspects
Boc-D-homophenylalanineNo fluorination; standard amino acid derivativeLacks enhanced reactivity due to fluorination
Boc-2-chloro-D-homophenylalanineContains chlorine instead of fluorineChlorinated variant may exhibit different reactivity patterns
Boc-3,4-difluoro-D-homophenylalanineFluorination at different positionsDifferent spatial arrangement may influence properties
Boc-3,5-difluoro-D-homophenylalanineFluorination at other positionsPotentially different biological interactions

Boc-2,5-difluoro-D-homophenylalanine stands out due to its specific combination of a Boc protecting group and difluorinated phenyl ring, which may offer unique advantages in synthetic applications and biological interactions .

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

315.12821441 g/mol

Monoisotopic Mass

315.12821441 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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